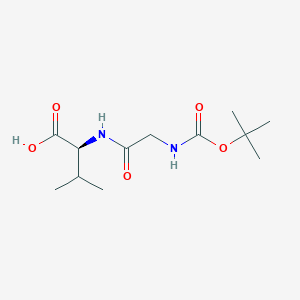

(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid

描述

Systematic IUPAC Name Derivation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for amino acid derivatives with protecting groups. The complete IUPAC name is (2S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid. This nomenclature reflects the compound's stereochemical configuration at the chiral center, indicated by the (2S) designation, which specifies the absolute configuration of the amino acid backbone.

The systematic name construction begins with the butanoic acid backbone, incorporating the 3-methyl substitution pattern characteristic of valine derivatives. The acetyl amino linkage is designated through the [[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino] portion, which describes the tert-butoxycarbonyl-protected glycine residue attached to the valine framework. The (2-methylpropan-2-yl)oxycarbonylamino segment specifically identifies the tert-butoxycarbonyl protecting group using systematic nomenclature conventions.

Alternative systematic representations include the condensed form that emphasizes the peptide bond connectivity between the protected glycine and valine components. Chemical databases often employ multiple systematic naming approaches to ensure comprehensive searchability and cross-referencing capabilities. The InChI (International Chemical Identifier) representation provides an additional systematic identification method: InChI=1S/C12H22N2O5/c1-7(2)9(10(16)17)14-8(15)6-13-11(18)19-12(3,4)5/h7,9H,6H2,1-5H3,(H,13,18)(H,14,15)(H,16,17)/t9-/m0/s1.

Common Synonyms in Chemical Databases

Chemical databases employ various synonymous designations for this compound to facilitate comprehensive literature searches and cross-referencing. The most frequently encountered synonym is Boc-Gly-Val-OH, which represents the peptide chemistry convention using three-letter amino acid codes with protecting group notation. This abbreviated form immediately conveys the compound's structure to peptide chemists, indicating N-tert-butoxycarbonyl-protected glycine coupled to valine.

Additional database synonyms include L-Valine, N-[(1,1-dimethylethoxy)carbonyl]glycyl-, which follows the Chemical Abstracts Service naming convention. This nomenclature emphasizes the valine backbone while describing the attached protected glycine residue. The designation (N-tert-butoxycarbonylglycyl)-L-valine represents another common database entry that highlights the peptide bond formation between the two amino acid components.

Commercial suppliers often employ proprietary naming conventions alongside standard designations. Sigma-Aldrich catalogs this compound as Boc-Gly-Val-OH 95%, emphasizing both the structural abbreviation and purity specification. The numerical identifier systems used by various chemical suppliers create additional synonymous entries, such as catalog numbers and internal designation codes that facilitate ordering and inventory management.

Table 1: Common Synonyms and Database Designations

CAS Registry Number and Regulatory Identifiers

属性

IUPAC Name |

(2S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-7(2)9(10(16)17)14-8(15)6-13-11(18)19-12(3,4)5/h7,9H,6H2,1-5H3,(H,13,18)(H,14,15)(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXMEXYAHMBYIU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366225 | |

| Record name | (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28334-73-8 | |

| Record name | (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthesis Overview

The synthesis of this compound typically involves the following steps:

- Protection of Amino Groups : The Boc group is introduced to protect the amine functionality.

- Coupling Reaction : The protected amino acid derivatives are coupled to form the desired dipeptide structure.

- Final Deprotection and Purification : The product is purified, and any excess protecting groups are removed if necessary.

Specific Preparation Methods

Hydrogenation Using Palladium on Activated Charcoal

This method involves catalytic hydrogenation for selective reduction and protection.

- Reaction Conditions :

- Catalyst: Palladium on activated charcoal

- Solvent: Methanol

- Atmosphere: Hydrogen gas

- Yield : Approximately 98% under optimized conditions.

- Reference : Miller, Griffiths, and Seebach (Helvetica Chimica Acta, 1993).

Stepwise Synthesis from Protected Amino Acids

This approach uses commercially available starting materials such as N-Boc-L-valine and glycine derivatives.

Step 1: Activation and Coupling

- Reagents :

- N-Boc-L-valine (CAS: 1445-85-6)

- Glycine derivative with a Boc-protected amine group

- Coupling agents such as HATU or EDCI

- Reaction Conditions :

- Solvent: Dichloromethane or DMF

- Base: DIPEA or TEA

- Temperature: Room temperature to mild heating (25–50°C)

Step 2: Deprotection of Intermediate

- Reagents :

- TFA (Trifluoroacetic acid) for Boc group removal

- Reaction Conditions :

- Solvent: Dichloromethane

- Temperature: Room temperature

Step 3: Final Purification

The product is purified using recrystallization or preparative HPLC.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydrogenation with Pd/C | Palladium, hydrogen gas, methanol | ~98% | High yield, simple conditions | Requires specialized equipment |

| Stepwise Synthesis | N-Boc-L-valine, glycine derivative | ~90–95% | Modular approach, scalable | Multi-step process |

Reaction Mechanism Insights

Formation of Amide Bond :

The carboxylic acid group of one amino acid reacts with the amine group of another amino acid derivative, facilitated by a coupling agent like HATU.$$

R1COOH + R2NH2 \xrightarrow{\text{HATU/DIPEA}} R1CONHR2 + H2O

$$Protection and Deprotection Steps : The Boc group is introduced to shield the amine functionality during synthesis and later removed using acidic conditions.

化学反应分析

Types of Reactions

(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

科学研究应用

Peptide Synthesis

Role as a Protecting Group:

The Boc group is widely utilized in peptide synthesis as a protecting group for amines. This allows for selective reactions at other functional groups without interfering with the amine's reactivity. The compound can serve as an intermediate in synthesizing complex peptides and proteins, which are essential for studying biological processes and developing therapeutic agents.

Case Study: Synthesis of Bioactive Peptides

In a study focused on the synthesis of bioactive peptides, researchers utilized (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid to create peptide chains that exhibit specific biological activities. The ability to protect the amine functionality while allowing for further modifications has enabled the development of peptides with enhanced stability and activity against various biological targets.

Interaction with Biological Targets:

Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways or cellular signaling. This interaction could be pivotal in understanding its role in metabolic regulation and potential therapeutic applications.

Potential Therapeutic Applications:

Research indicates that compounds similar to this compound may have implications in treating diseases characterized by dysregulated metabolism, such as cancer and neurodegenerative disorders. The acetamido group enhances its potential for biological activity, making it a candidate for further investigation in drug development .

作用机制

The mechanism of action of (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

(a) Boc-Protected Amino Acids with Varied Backbones

- (3S)-3-[(tert-Butoxycarbonyl)amino]-4-(furan-2-yl)butanoic acid (CAS: 270263-06-4): Molecular formula: C₁₄H₂₁NO₅. Key difference: Contains a furan-2-yl substituent instead of the methylbutanoic acid chain. Implications: The aromatic furan group may enhance π-π interactions in protein binding, unlike the aliphatic 3-methylbutanoic acid moiety in the target compound .

- (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid (CAS: 55780-90-0): Molecular formula: C₁₁H₂₁NO₄. Key difference: A pentanoic acid backbone with an additional methyl group at the 3-position.

- (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS: 135630-90-9): Molecular formula: C₁₀H₁₆BrN₂O₅. Key difference: Features a bromoacetamido group instead of acetamido. Implications: The bromine atom enables alkylation reactions, making it reactive in crosslinking or affinity labeling applications .

(b) Stereochemical Variants

- (2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-3-methylbutanoic acid (CAS: 210346-16-0): Molecular formula: C₁₁H₂₁NO₄. Key difference: The Boc group is attached to an aminomethyl side chain rather than acetamido. Implications: Altered steric effects may influence binding to enzymes or receptors compared to the target compound .

- (R)-2-{[(tert-Butoxycarbonyl)amino]methyl}-3-methylbutanoic acid (CAS: 191664-14-9): Key difference: R-configuration at the chiral center vs. the S-configuration in the target compound. Implications: Enantiomeric differences can drastically affect biological activity, such as receptor selectivity or metabolic stability .

Functional Group Replacements in Carboxamide Derivatives

Compounds like 2CA3MBA (2-{[2-(cyclohexylcarbamoyl)benzoyl]amino}-3-methylbutanoic acid) and 2-BMCA (2-benzamido-4-methylpentanoic acid-2-cyclohexyl carboxamide) share a 3-methylbutanoic acid backbone but replace the Boc group with cyclohexylcarbamoyl or benzamido groups .

*Based on ultrasonic interferometry studies with bovine serum albumin (BSA).

- 2CA3MBA exhibits stronger BSA binding due to its bulky cyclohexylcarbamoyl group , enhancing hydrophobic interactions.

Research Findings and Practical Considerations

Stability : The target compound’s Boc group provides superior stability under basic conditions compared to benzamido derivatives like 2BA2C .

Reactivity : Bromoacetamido analogues (e.g., ) are more reactive but require stringent storage (-20°C) to prevent decomposition .

Stereochemistry : Enantiomers (e.g., R vs. S in ) show divergent pharmacokinetic profiles, emphasizing the need for chiral resolution in drug development .

生物活性

(S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid, commonly referred to as Boc-Gly-Val-OH, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C12H22N2O5

- Molecular Weight : 274.31 g/mol

- CAS Number : 28334-73-8

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Synthesis

The synthesis of this compound typically involves the protection of amino acids followed by coupling reactions. The Boc group can be removed under acidic conditions to yield the free amino acid, which is crucial for further biological testing and applications.

Antimicrobial Properties

Research has indicated that derivatives of amino acids, including those with Boc protection, exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain amino acid derivatives demonstrate significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antitumor Activity

There is emerging evidence suggesting that compounds similar to this compound may possess antitumor properties. A study reported that certain amino acid derivatives can inhibit tumor cell proliferation by inducing apoptosis through various signaling pathways . This potential makes it a candidate for further investigation in cancer therapy.

Neuroprotective Effects

Preliminary studies have also suggested neuroprotective effects associated with certain derivatives of amino acids. The ability of these compounds to cross the blood-brain barrier and modulate neurotransmitter levels could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

- Antimicrobial Screening : A study screened various amino acid derivatives for antimicrobial activity, revealing that several compounds exhibited potent activity against Bacillus subtilis and Candida albicans. The results indicated that structural modifications significantly influence efficacy .

- Antitumor Mechanisms : Research focusing on the antitumor mechanisms highlighted that specific derivatives could induce apoptosis in cancer cells through mitochondrial pathways. This suggests potential therapeutic applications in oncology .

- Neuroprotective Studies : Investigations into the neuroprotective properties showed that certain derivatives could enhance cognitive function in animal models of Alzheimer's disease, indicating their potential role in neuropharmacology .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C12H22N2O5 |

| Molecular Weight | 274.31 g/mol |

| CAS Number | 28334-73-8 |

| Antimicrobial Activity | Effective against E. coli, S. aureus |

| Antitumor Activity | Induces apoptosis in cancer cells |

| Neuroprotective Effects | Enhances cognitive function in models |

常见问题

Basic: What are the key steps for synthesizing (S)-2-(2-((tert-Butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid?

Methodological Answer:

The synthesis typically involves:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino group of L-valine or a derivative to prevent unwanted side reactions during peptide coupling .

Amide Bond Formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to link the Boc-protected amino acid to a second amino acid or acetic acid derivative.

Deprotection and Purification : Remove the Boc group under acidic conditions (e.g., TFA) and purify via recrystallization or column chromatography .

Critical Note : Monitor reaction progress using TLC or HPLC to ensure intermediate purity.

Advanced: How can researchers optimize enantiomeric purity during synthesis?

Methodological Answer:

- Chiral Resolutions : Employ chiral HPLC with columns like Chirobiotic T to separate enantiomers. Adjust mobile phase composition (e.g., methanol/water with 0.1% formic acid) for optimal resolution .

- Asymmetric Catalysis : Use catalysts like Evans’ oxazaborolidines to enhance stereoselectivity during amide bond formation .

- Cross-Validation : Validate purity via -NMR (e.g., coupling constants for chiral centers) and polarimetry .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : - and -NMR to confirm backbone structure and stereochemistry. Key signals include Boc-group tert-butyl protons (~1.4 ppm) and α-proton splitting patterns .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., 217.13 g/mol for the Boc-protected intermediate) .

- IR Spectroscopy : Detect carbonyl stretches (e.g., ~1700 cm for Boc carbonyl) .

Advanced: How to resolve contradictions in stereochemical assignment from NMR and X-ray data?

Methodological Answer:

- X-Ray Crystallography : Prioritize single-crystal X-ray diffraction for unambiguous stereochemical determination. For example, uses quantum chemical computations to validate 3D structures .

- Dynamic NMR : Analyze temperature-dependent -NMR to detect conformational changes that may obscure stereochemical signals .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian software) .

Basic: What are the primary research applications of this compound?

Methodological Answer:

- Peptide Synthesis : Acts as a chiral building block for introducing valine residues in solid-phase peptide synthesis (SPPS) .

- Enzyme Substrate Analogues : Used to study protease specificity or design inhibitors by modifying the side chain (e.g., methyl group in 3-methylbutanoic acid) .

Advanced: How to design analogs of this compound for studying enzyme inhibition?

Methodological Answer:

- Side-Chain Modifications : Replace the methyl group with bulkier substituents (e.g., isopropyl) to probe steric effects on enzyme binding .

- Isosteric Replacements : Substitute the Boc group with photolabile groups (e.g., nitroveratryl) for light-activated prodrugs .

- Activity Assays : Test analogs against target enzymes (e.g., elastase) using fluorogenic substrates and kinetic analysis () .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Conditions : Store at -20°C in airtight, moisture-free containers. Desiccate with silica gel to prevent hydrolysis of the Boc group .

- Stability Tests : Monitor degradation via HPLC every 6 months; discard if purity drops below 95% .

Advanced: What analytical methods detect trace impurities in synthesized batches?

Methodological Answer:

- UHPLC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to identify impurities at <0.1% levels .

- Ion Chromatography : Detect residual TFA or DCC byproducts (e.g., dicyclohexylurea) .

- Stability-Indicating Assays : Stress samples under heat/light and compare degradation profiles .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How to model its pharmacokinetic properties computationally?

Methodological Answer:

- ADME Prediction : Use tools like SwissADME to estimate bioavailability (%F = 65%) and BBB permeability (low) .

- Molecular Dynamics : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma half-life .

- Metabolite Identification : Run in silico CYP450 metabolism simulations (e.g., CYP3A4 oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。